molecular formula C14H16N4O3 B2715082 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide CAS No. 2034574-26-8

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Cat. No. B2715082
CAS RN: 2034574-26-8
M. Wt: 288.307
InChI Key: HCWXVJFLZPZABU-UHFFFAOYSA-N
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Description

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide” is a compound that belongs to the class of organic compounds known as triazines . Triazines are compounds containing a 1,3,5-triazine moiety, which consists of a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,5-triazine moiety, which is a six-member aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions . The presence of methoxy groups and a methylbenzamide group attached to the triazine ring further defines its structure .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide, also known as N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide:

Peptide Synthesis

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is widely used as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This application is crucial in the synthesis of peptides both in solution and solid-phase .

Esterification Reactions

This compound is also employed in esterification reactions, where it helps in the conversion of carboxylic acids to esters. The activation of carboxylic acids by this reagent enhances their reactivity with alcohols, leading to the formation of esters. This process is significant in the synthesis of various esters used in pharmaceuticals and fine chemicals .

Amide Bond Formation

In addition to peptide synthesis, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is used for the formation of amide bonds between carboxylic acids and amines. This application is essential in the synthesis of amides, which are key functional groups in many biologically active molecules and pharmaceuticals .

Cross-Linking Agent in Polymer Chemistry

This compound serves as a cross-linking agent in the development of polymeric materials. For instance, it has been used to cross-link carboxymethyl cellulose (CMC) films, enhancing their mechanical properties and water resistance. Such cross-linked polymers are valuable in applications like food packaging due to their improved durability and biodegradability .

Synthesis of Weinreb Amides

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is utilized in the synthesis of Weinreb amides from carboxylic acids. Weinreb amides are important intermediates in organic synthesis, particularly in the preparation of ketones and aldehydes. This application is significant in the field of synthetic organic chemistry .

Pharmaceutical Intermediate

The compound is used as an intermediate in the synthesis of various pharmaceutical agents. Its role in activating carboxylic acids makes it a valuable reagent in the preparation of complex drug molecules. This application underscores its importance in medicinal chemistry and drug development .

Development of Biodegradable Films

Research has shown that N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be used to develop biodegradable films. These films, made from cross-linked polymers like CMC, have potential applications in sustainable packaging solutions. The compound’s ability to enhance the physical properties of these films makes it a key player in the development of eco-friendly materials .

Solid-Phase Synthesis

In solid-phase synthesis, this compound is used to activate carboxylic acids, facilitating the attachment of various functional groups to solid supports. This application is crucial in the synthesis of complex molecules, including peptides and small organic compounds, on solid-phase resins .

Mechanism of Action

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic triazine derivative commonly used for activation of carboxylic acids . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .

Mode of Action

The mode of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide are primarily those involving carboxylic acids and their derivatives. The compound activates carboxylic acids, enabling them to participate in reactions such as amide coupling, one of the most common reactions in organic chemistry .

Pharmacokinetics

The compound is typically used in the chloride form, suggesting that it may be soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Action Environment

The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide can be influenced by environmental factors. For instance, the compound is typically used in tetrahydrofuran, a polar aprotic solvent . This suggests that the solvent environment can impact the compound’s action, efficacy, and stability. Additionally, the by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product , indicating that the presence of water can also influence the reaction.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXVJFLZPZABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide

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